3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine is a synthetic compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as a lead compound in the design of alpha5-inverse agonists, which are useful tools for the therapy of mnemonic damage .
Preparation Methods
The synthesis of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine involves the introduction of an iodine atom at position 3 and an ethoxy group at position 8 of the pyrazolo[5,1-c][1,2,4]benzotriazine core. The synthetic route typically includes the following steps:
Formation of the pyrazolo[5,1-c][1,2,4]benzotriazine core: This is achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the iodine atom: This step involves the iodination of the core structure using iodine or an iodine-containing reagent under suitable conditions.
Introduction of the ethoxy group: This is typically done through an alkylation reaction using an ethoxy-containing reagent.
Chemical Reactions Analysis
3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine undergoes various chemical reactions, including:
Substitution reactions: The iodine atom at position 3 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Cyclization reactions: The core structure can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine has several scientific research applications:
Medicinal chemistry: It is used as a lead compound in the design of alpha5-inverse agonists, which have potential therapeutic applications for mnemonic damage.
Chemical biology: It serves as a tool compound for studying the molecular mechanisms of GABA(A) receptor modulation and its role in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine involves its interaction with the benzodiazepine site on the GABA(A) receptor complex. By binding to this site, the compound acts as an inverse agonist, modulating the receptor’s activity and influencing various physiological responses. The molecular targets and pathways involved include the GABA(A) receptor subtypes and their associated signaling cascades .
Comparison with Similar Compounds
3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine can be compared with other similar compounds, such as:
3-iodo-8-methoxypyrazolo[5,1-c][1,2,4]benzotriazine: Similar in structure but with a methoxy group instead of an ethoxy group.
3-chloro-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine: Similar in structure but with a chlorine atom instead of an iodine atom.
8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine: Lacks the iodine atom at position 3.
The uniqueness of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine lies in its specific substitution pattern, which imparts distinct pharmacological properties and binding affinities compared to its analogs.
Properties
Molecular Formula |
C11H9IN4O |
---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
8-ethoxy-3-iodopyrazolo[5,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C11H9IN4O/c1-2-17-7-3-4-9-10(5-7)16-11(15-14-9)8(12)6-13-16/h3-6H,2H2,1H3 |
InChI Key |
AJHVCISLVJORHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=NC3=C(C=NN23)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.